2-Amino-6-nitrobenzyl alcohol

Toxicology Xenobiotic Metabolism DNA Adduct Formation

2-Amino-6-nitrobenzyl alcohol (2A6NBA; CAS 98451-51-5) is the requisite probe for fully recapitulating 2,6-dinitrotoluene genotoxicity. Its unique ortho,ortho-NH₂/NO₂ architecture confers dual sulfation- and oxidation-dependent DNA adduct formation pathways unattainable with simpler analogs. High aqueous solubility (21,110 mg/L) facilitates biphasic syntheses, while well-characterized microsomal oxidation kinetics make it an exceptional CYP450 substrate. As a versatile building block for benzoxazines, benzimidazoles, and other nitrogen heterocycles requiring regiospecific substitution, it bridges toxicology research and synthetic chemistry. Typical batch purity ≥98.2% by GC ensures reliability as an analytical reference standard.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 98451-51-5
Cat. No. B1218528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-nitrobenzyl alcohol
CAS98451-51-5
Synonyms2-amino-6-nitrobenzyl alcohol
2-ANBA
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])CO)N
InChIInChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
InChIKeyBSQXKAWQRQDMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-nitrobenzyl alcohol (CAS 98451-51-5): A Key Metabolite and Synthetic Intermediate for Toxicology and Materials Science


2-Amino-6-nitrobenzyl alcohol (2A6NBA; CAS 98451-51-5; C7H8N2O3; MW 168.15) is a disubstituted benzyl alcohol derivative characterized by an amino group at the ortho position and a nitro group at the ortho position relative to the hydroxymethyl group. It is recognized as a key genotoxic metabolite of the environmental contaminant and hepatocarcinogen 2,6-dinitrotoluene [1]. Beyond its toxicological significance, the compound serves as a versatile synthetic intermediate, with its dual ortho-substituent architecture enabling specific reactivity patterns not achievable with simpler analogs [2].

Why 2-Amino-6-nitrobenzyl alcohol Cannot Be Replaced by Common Benzyl Alcohol Analogs in Critical Applications


The ortho,ortho-substitution pattern of 2A6NBA confers unique and non-interchangeable properties compared to structurally similar compounds. While analogs like 2-aminobenzyl alcohol (lacking the 6-nitro group) or 2-nitrobenzyl alcohol (lacking the 2-amino group) may appear similar, they exhibit fundamentally different metabolic activation pathways [1]. The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group in adjacent positions significantly alters the compound's electronic distribution, redox potential, and nucleophilicity. This results in distinct chemical reactivity and biological fate, making 2A6NBA the sole appropriate choice for applications requiring its specific genotoxic activation profile [2] or its unique dual functionality in synthetic transformations.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Amino-6-nitrobenzyl alcohol


Metabolic Activation: 2A6NBA Undergoes Dual-Pathway Activation, Unlike 2-Aminobenzyl Alcohol

In vitro studies demonstrate that 2-amino-6-nitrobenzyl alcohol (2A6NBA) can be activated to DNA-binding metabolites via two distinct enzymatic pathways, whereas its non-nitrated analog, 2-aminobenzyl alcohol, relies on a single pathway. 2A6NBA was converted to metabolites capable of covalently binding to calf thymus DNA when incubated with cytosol and PAPS (sulfation pathway) OR with microsomes and NADPH (oxidation pathway). In contrast, 2-aminobenzyl alcohol's activation was strictly dependent on the cytosol/PAPS sulfation pathway and was completely inhibited by the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol [1].

Toxicology Xenobiotic Metabolism DNA Adduct Formation

Microsomal Oxidation Kinetics: Sex-Dependent Rate Differences Quantified

The rate of hepatic microsomal oxidation of 2-amino-6-nitrobenzyl alcohol is significantly lower when using microsomes from female rats compared to those from male rats. This sex-dependent difference was quantified, with male/female ratios of 1.34 for aminophenol (C-hydroxylation) formation and 3.26 for hydroxylamine (N-hydroxylation) formation [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Linear Reaction Kinetics: Extended Linearity of N-Hydroxylation vs. C-Hydroxylation

In microsomal oxidation assays, the formation of 2-hydroxylamino-6-nitrobenzyl alcohol (N-hydroxylation) remained linear with respect to time for at least 20 minutes. In contrast, the formation of the C-hydroxylated product, 2-amino-5-hydroxy-6-nitrobenzyl alcohol, was linear for only 3 minutes under identical conditions [1].

Enzyme Assay Development Metabolic Stability Reaction Optimization

Solubility Profile: High Aqueous Solubility Differentiates from Lipophilic Nitrobenzyl Analogs

2-Amino-6-nitrobenzyl alcohol exhibits a calculated aqueous solubility of 21,110 mg/L at 25°C . This value is significantly higher than that of the non-aminated analog, 2-nitrobenzyl alcohol, which is reported to have a solubility of approximately 2,500 mg/L [1]. The 8.4-fold increase in solubility is attributable to the presence of the hydrophilic amino group.

Formulation Science Analytical Chemistry Solubility

Purity and Supply: Commercially Available with Verified High Purity (>98%) for Reproducible Research

Commercially sourced 2-amino-6-nitrobenzyl alcohol is routinely available with a verified purity of ≥98.2% by GC (typical Certificate of Analysis value) . This is comparable to or exceeds the typical purity specifications for its major analog, 2-aminobenzyl alcohol, which is commonly supplied at ≥98.0% .

Quality Control Procurement Analytical Standards

Definitive Application Scenarios for 2-Amino-6-nitrobenzyl alcohol (CAS 98451-51-5)


Investigating the Genotoxic Mechanism of 2,6-Dinitrotoluene

2A6NBA is the requisite intermediate for studying the covalent DNA binding and mutagenicity associated with 2,6-dinitrotoluene exposure. Its unique ability to undergo both sulfation- and oxidation-dependent activation pathways to form DNA adducts [1] makes it the only appropriate probe for fully recapitulating the compound's genotoxic potential in vitro.

Development of Cytochrome P450 Enzyme Assays

The well-characterized microsomal oxidation kinetics of 2A6NBA, including its sex-dependent rate differences [1] and extended reaction linearity for N-hydroxylation [2], render it an excellent substrate for developing and validating cytochrome P450 activity assays, particularly for studying isoform-specific metabolism.

Synthesis of Complex Ortho-Substituted Heterocycles

The high aqueous solubility of 2A6NBA (21,110 mg/L) [1] offers a practical advantage over more lipophilic nitrobenzyl analogs in aqueous or biphasic synthetic transformations. Its dual ortho-functionality makes it a valuable building block for constructing benzoxazines, benzimidazoles, and other nitrogen-containing heterocycles where regiospecific substitution is required [2].

Quality Control and Reference Standard Procurement

For analytical laboratories requiring a pure and well-defined standard, 2A6NBA is available commercially with a typical batch purity of ≥98.2% by GC [1]. This high purity, coupled with its specific chemical identity, ensures it can serve as a reliable reference material for LC-MS, GC-MS, or HPLC method development and validation in environmental or toxicological studies.

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